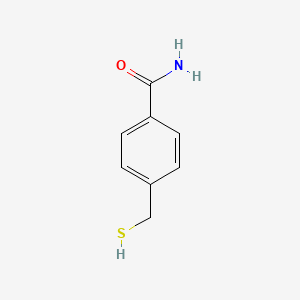
4-(Sulfanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Sulfanylmethyl)benzamide is an organic compound belonging to the class of benzamides It features a benzene ring substituted with a sulfanylmethyl group and an amide group
Vorbereitungsmethoden
The synthesis of 4-(Sulfanylmethyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields. Industrial production methods may involve similar condensation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
4-(Sulfanylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfonyl derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include sulfonyl derivatives and amines.
Wissenschaftliche Forschungsanwendungen
4-(Sulfanylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Wirkmechanismus
The mechanism of action of 4-(Sulfanylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like carbonic anhydrase by binding to the active site . This inhibition can affect various physiological processes, including pH regulation and ion transport.
Vergleich Mit ähnlichen Verbindungen
4-(Sulfanylmethyl)benzamide can be compared with other benzamide derivatives, such as:
4-Sulfonamide- [4- (Thiomethylaminobutane)]Benzamide: This compound also contains a sulfonamide group linked to a benzene ring and has similar enzyme inhibition properties.
2,3-Dimethoxybenzamide: This derivative has antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Known for its metal chelating activity.
The uniqueness of this compound lies in its specific sulfanylmethyl substitution, which imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives.
Eigenschaften
Molekularformel |
C8H9NOS |
|---|---|
Molekulargewicht |
167.23 g/mol |
IUPAC-Name |
4-(sulfanylmethyl)benzamide |
InChI |
InChI=1S/C8H9NOS/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,11H,5H2,(H2,9,10) |
InChI-Schlüssel |
OSSHZHJQXUSGPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CS)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


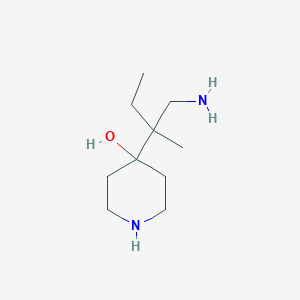


![1-[1-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13174436.png)

![2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid](/img/structure/B13174456.png)
![Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13174460.png)
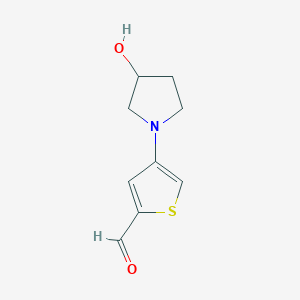
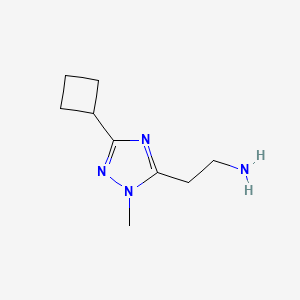
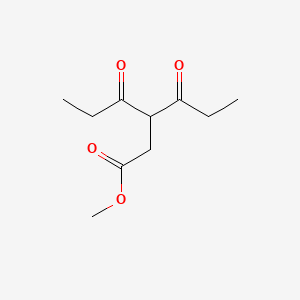
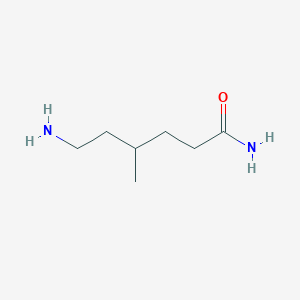

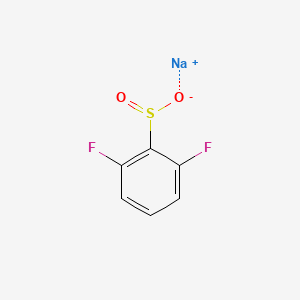
![2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13174535.png)
